molecular formula C9H10N2S2 B1309922 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine CAS No. 883540-59-8

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine

Cat. No. B1309922
M. Wt: 210.3 g/mol
InChI Key: CFTPFWOBYTXVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine” is a biochemical used for proteomics research . It has a molecular formula of C9H10N2S2 and a molecular weight of 210.32 .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine” is represented by the formula C9H10N2S2 . The compound contains a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted with an ethyl group at the 5-position and a thiophen-2-yl group at the 4-position .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Microwave-Assisted Synthesis : Microwave-assisted synthesis methods have been applied to synthesize derivatives of thiazolyl compounds, showing promising anti-breast cancer activities against MCF-7 tumor cells, indicating their potential in cancer treatment strategies (Mahmoud et al., 2021).
  • Pharmacological Activities : Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates have demonstrated significant anti-inflammatory, analgesic, and antioxidant activities, underlining their pharmacological significance (Attimarad et al., 2017).

Antimicrobial and Antitumor Applications

  • Antitumor Agents : Bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown potent anti-tumor activities against hepatocellular carcinoma cell lines, suggesting their application in cancer therapy (Gomha et al., 2016).
  • Antimicrobial Activities : Compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have displayed notable antimicrobial activities against bacterial and fungal isolates, indicating their use in combating various infections (Wardkhan et al., 2008).
  • Sulfide and Sulfone Derivatives : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have shown antimicrobial activity, highlighting their potential in antimicrobial agent development (Badiger et al., 2013).

Material Science and Chemical Analysis

  • Crystal Structure Analysis : The study of crystal structures of related compounds, like Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, aids in understanding molecular interactions and can be pivotal in the development of new materials (Akhileshwari et al., 2021).
  • Molecular Docking Studies : The molecular docking studies of related thiazole compounds provide insights into their interaction with biological targets, which is crucial in drug design and development (Ermiş & Durmuş, 2020).

Safety And Hazards

The safety and hazards associated with “5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine” are not well-documented. It’s recommended to handle it according to good laboratory practices and to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7/h3-5H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPFWOBYTXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine

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